1-(1-Cyclopropylideneethyl)-4-methylbenzene
Description
Properties
CAS No. |
671782-19-7 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(1-cyclopropylideneethyl)-4-methylbenzene |
InChI |
InChI=1S/C12H14/c1-9-3-5-11(6-4-9)10(2)12-7-8-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
UYIWRDLBQDROQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2CC2)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Target Compound and Related Structures
| Compound | Structure Features | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| This compound | p-Tolyl group with cyclopropylidene attached to a secondary carbon | Not assigned | C₁₃H₁₆ | 172.27 |
| 1-(Cyclopropylidenemethyl)-4-methylbenzene | p-Tolyl group with direct cyclopropylidene attachment | 55088-80-7 | C₁₁H₁₂ | 144.21 |
| 1-(Cyclopropylidene(phenyl)methyl)-2-iodo-3-methylbenzene | Contains iodo and phenyl substituents | Not reported | C₁₇H₁₅I | 346.21 |
Wittig Olefination Approaches
Wittig olefination represents one of the most viable approaches for synthesizing cyclopropylidene derivatives. This method relies on the reaction between phosphorus ylides and carbonyl compounds to form carbon-carbon double bonds.
General Wittig Approach for Cyclopropylidene Compounds
The synthesis of cyclopropylidene-containing compounds via Wittig reactions typically involves the use of cyclopropyltriphenylphosphonium salts or cyclopropylidenetriphenylphosphorane as key reagents. For the target compound, this approach would require careful selection of both the phosphorane and the carbonyl partner.
Based on the synthesis of related compounds, the following general procedure can be adapted:
- Preparation of cyclopropylidenetriphenylphosphorane (Wittig reagent)
- Reaction with an appropriate carbonyl compound containing the p-tolyl group
- Purification of the resulting cyclopropylidene derivative
Wittig-Sulfur Ylide Sequential Approach
A more specialized approach involves a Wittig olefination followed by sulfur ylide cyclopropanation, as documented for related cyclopropane derivatives. This two-step sequence allows for controlled stereoselectivity in the formation of cyclopropyl rings.
Table 2: Reaction Conditions for Wittig-Sulfur Ylide Cyclopropanation
| Base | Solvent System | Temperature | Stereoselectivity | Typical Yield |
|---|---|---|---|---|
| Cs₂CO₃ | CH₃CN/water (8:2) | Room temperature | Favors cis-isomer | 62-68% |
| DBU | Methanol | Room temperature | Favors trans-isomer | 55-68% |
| DBU (3 equiv.) | CH₃CN/water | Room temperature | Strong trans preference | 70-74% |
The stereoselectivity of this reaction is particularly noteworthy, as documented by Huang and Wang: "When Cs2CO3 was used as the base and CH3CN/water (8:2, v/v) as the solvent, the major product was the cis-1,2-dibenzoyl cyclopropane. In contrast, when using DBU as the base and MeOH as the solvent, the major product was trans-dibenzoyl cyclopropane".
For the synthesis of this compound, this approach would need to be modified to include an additional step for introducing the methyl group at the appropriate position.
Electrochemical Methods
Electrochemical approaches offer an alternative route for synthesizing cyclopropylidene derivatives, particularly through oxidative C-C bond formation reactions.
Electrochemical Oxidation Protocol
Based on electrochemical methods used for related compounds, the following protocol could be adapted for the target compound:
- Preparation of a reaction mixture containing the precursor compound, an electrolyte (typically Bu₄NBF₄), and a suitable solvent (methanol)
- Electrolysis at a constant current (typically 1 mA) at room temperature for an extended period (35-40 hours)
- Solvent removal and purification by silica gel column chromatography
Table 3: Electrochemical Reaction Parameters for Cyclopropylidene Derivatives
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Electrode Material | Graphite (anode), Nickel (cathode) | Undivided cell setup |
| Electrolyte | Bu₄NBF₄ (2.0 equiv., 0.344-0.374 mmol) | Critical for conductivity |
| Solvent | Methanol (4 ml) | Can be modified with D₂O for mechanistic studies |
| Current | 1 mA (constant) | Maintained using DC power supply |
| Temperature | Room temperature | External cooling may be required |
| Duration | 7-40 hours | Depends on substrate reactivity |
| Purification | Silica gel column chromatography | Typically using ethyl acetate/hexane gradients |
The reaction progresses through a series of electron transfers and bond-forming steps, which can be monitored by TLC analysis. For the synthesis of this compound, this approach would require careful selection of precursors that already contain the necessary methyl group.
Alternative Synthetic Approaches
Several alternative approaches can be considered for the preparation of this compound, drawing on methods used for related cyclopropylidene compounds.
Methanesulfonyl Chloride/Triethylamine Method
One promising approach involves the use of methanesulfonyl chloride and triethylamine, as demonstrated in the synthesis of related cyclopropylidene compounds:
- Reaction of an appropriate alcohol precursor with methanesulfonyl chloride and triethylamine in dichloromethane at 0°C
- Subsequent substitution reactions to introduce the cyclopropylidene moiety
- Purification through extraction and chromatography
A key advantage of this method is its mild reaction conditions, which minimize side reactions and preserve sensitive functional groups.
Phosphorane-Aldehyde Condensation
Another viable approach draws inspiration from the synthesis of 1-(1-propenyl)-4-methylbenzene, which utilizes ethyltriphenylphosphonium bromide and p-tolualdehyde. This method can be adapted for cyclopropylidene derivatives by using cyclopropylidenetriphenylphosphorane instead:
- Preparation of cyclopropylidenetriphenylphosphorane from cyclopropyl bromide and triphenylphosphine
- Reaction with an appropriate aldehyde or ketone containing the p-methylbenzyl group
- Purification to isolate the target compound
Table 4: Starting Materials and Reagents for Phosphorane-Based Synthesis
| Component | Chemical | Role in Synthesis |
|---|---|---|
| Phosphorane Source | Cyclopropylidenetriphenylphosphorane | Provides cyclopropylidene group |
| Carbonyl Partner | Modified 4-methylbenzaldehyde derivatives | Provides p-tolyl structure |
| Base | n-Butyllithium or other strong bases | Activates the phosphonium salt |
| Solvent | Tetrahydrofuran (anhydrous) | Provides inert reaction medium |
| Additives | Lithium salts | May enhance stereoselectivity |
This approach has been successfully employed for similar compounds with yields typically in the 60-90% range.
Proposed Synthetic Pathway for this compound
Based on the analysis of available methods, the following synthetic pathway is proposed for the preparation of this compound:
Wittig-Based Approach
This method represents the most promising route, consisting of the following key steps:
- Synthesis of a suitable 4-methylbenzyl ketone derivative containing the ethyl group
- Preparation of cyclopropylidenetriphenylphosphorane from cyclopropyl bromide and triphenylphosphine
- Wittig reaction between the phosphorane and the ketone
- Purification of the final product
Experimental Protocol
The following detailed protocol is proposed:
- To a flame-dried round-bottom flask under nitrogen atmosphere, add triphenylphosphine (5.24 g, 20 mmol) in anhydrous THF (40 mL)
- Cool to 0°C and add cyclopropyl bromide (2.42 g, 20 mmol) dropwise
- Allow the mixture to warm to room temperature and stir for 24 hours to form the phosphonium salt
- Cool to -78°C and add n-butyllithium (8 mL of 2.5 M solution, 20 mmol) dropwise to generate the phosphorane
- In a separate flask, prepare 1-(4-methylphenyl)propan-1-one (2.96 g, 20 mmol) in THF (20 mL)
- Add the ketone solution to the phosphorane solution at -78°C and allow to warm to room temperature
- Stir the reaction mixture for 12-24 hours
- Quench with saturated ammonium chloride solution, extract with ethyl acetate
- Purify by column chromatography using hexane/ethyl acetate (95:5) as eluent
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropylideneethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Scientific Research Applications
Organic Synthesis
1-(1-Cyclopropylideneethyl)-4-methylbenzene serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : The compound can be used to synthesize various derivatives that are valuable in medicinal chemistry.
- Building Block for Pharmaceuticals : It can act as a precursor for the development of novel pharmaceutical agents due to its reactivity patterns.
While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit significant biological properties. Research indicates potential applications in:
- Antimicrobial Activity : Compounds with similar aromatic structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Derivatives may inhibit cancer cell proliferation, suggesting a need for further investigation into this compound's potential.
Antimicrobial Efficacy
Research on related compounds indicates notable antimicrobial activities. For instance, preliminary studies have shown that derivatives can effectively inhibit bacterial growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Potential
In vitro assays demonstrate that compounds with similar structures can inhibit cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylideneethyl)-4-methylbenzene involves its interaction with molecular targets through its reactive cyclopropylidene group. This group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Key Structural Features
The following compounds share functional groups or structural motifs with 1-(1-Cyclopropylideneethyl)-4-methylbenzene:
Structural Insights :
- Ethynyl Linkages : Ethynyl groups (e.g., in 1-(2-Cyclopropylethynyl)-4-methylbenzene) introduce sp-hybridized carbons, enabling conjugation with the aromatic ring and participation in click chemistry or cross-coupling reactions .
- Electron-Donating/Accepting Groups : Methoxy substituents (e.g., in 1-(Cyclopropylmethyl)-4-methoxybenzene) increase electron density on the ring, favoring electrophilic aromatic substitution, while fluorinated chains (e.g., 1-(2-Fluoropropyl)-4-methylbenzene) may reduce reactivity due to electronegativity .
Reactivity Trends
- Electrophilic Substitution : Methoxy-substituted analogs (e.g., 1-(Cyclopropylmethyl)-4-methoxybenzene) undergo nitration or sulfonation at the ortho/para positions .
- Cross-Coupling : Ethynyl-containing compounds (e.g., 1-(2-Cyclopropylethynyl)-4-methylbenzene) participate in Huisgen cycloaddition or Suzuki-Miyaura coupling, leveraging the alkyne moiety .
- Stability : Cyclopropane rings in 1-(Cyclopropylmethyl)-4-methoxybenzene may undergo ring-opening under acidic or oxidative conditions .
Physical and Spectroscopic Properties
NMR Data
Molecular Weight and Polarity
- Lower molecular weight compounds (e.g., 1-(2-Cyclopropylethynyl)-4-methylbenzene, MW 156.22) are likely volatile, while methoxy-substituted analogs (MW ~162–172) exhibit higher polarity .
Biological Activity
1-(1-Cyclopropylideneethyl)-4-methylbenzene, also known as a cyclopropylidene compound, has garnered interest in the field of organic chemistry due to its potential biological activity and applications in medicinal chemistry. This article explores the compound's biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a cyclopropylidene group attached to a 4-methylbenzene moiety. Its structure can be represented as follows:
The compound exhibits unique physical and chemical properties that make it suitable for various organic synthesis applications, including serving as an intermediate in the production of more complex organic molecules .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound demonstrate significant antimicrobial activity. For instance, a study focusing on related compounds synthesized from 4-methyl-1-benzene sulfonyl chloride reported antibacterial and antifungal properties . While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy against various pathogens.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been investigated. In related studies, compounds derived from similar structural frameworks exhibited anti-inflammatory and analgesic properties . These findings suggest that this compound may possess similar therapeutic benefits, warranting further exploration.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A recent investigation synthesized several Schiff base complexes from derivatives of 4-methyl-1-benzene sulfonyl chloride. The synthesized compounds were evaluated for their biological activities, revealing promising results against bacterial strains and fungi. The study highlighted the importance of functional groups in enhancing biological activity, which may also apply to this compound .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| PV1 | Moderate | Low |
| PV2 | High | Moderate |
| PV3 | Low | High |
Case Study 2: Structural Activity Relationship (SAR)
Another study focused on the SAR of similar compounds indicated that modifications to the cyclopropylidene group significantly influenced biological activity. The presence of electronegative substituents was found to enhance antimicrobial properties . This suggests that strategic modifications to this compound could optimize its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
